molecular formula C30H52O12 B12667805 Sucrose (Z,Z)-9,12-octadecadienoate CAS No. 31835-02-6

Sucrose (Z,Z)-9,12-octadecadienoate

Cat. No.: B12667805
CAS No.: 31835-02-6
M. Wt: 604.7 g/mol
InChI Key: AUCZMVPHEMGJDJ-MVIOKFNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sucrose (Z,Z)-9,12-octadecadienoate typically involves the esterification of sucrose with linoleic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by enzymatic catalysts like lipases. The reaction conditions often include:

    Temperature: 60-80°C

    Solvent: Organic solvents like toluene or hexane

    Catalyst: Sulfuric acid or lipase enzymes

    Reaction Time: Several hours to achieve high yield

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The use of immobilized enzymes as catalysts is preferred for better control over the reaction and to facilitate the separation of the product from the catalyst.

Chemical Reactions Analysis

Types of Reactions

Sucrose (Z,Z)-9,12-octadecadienoate can undergo various chemical reactions, including:

    Oxidation: The double bonds in the linoleic acid moiety can be oxidized to form epoxides or hydroxylated products.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield sucrose and linoleic acid.

    Transesterification: The ester group can be exchanged with other alcohols or acids in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or osmium tetroxide under mild conditions.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Transesterification: Catalysts like sodium methoxide or lipase enzymes.

Major Products

    Oxidation: Epoxides, diols, or hydroxylated derivatives.

    Hydrolysis: Sucrose and linoleic acid.

    Transesterification: New esters formed with different alcohols or acids.

Scientific Research Applications

Sucrose (Z,Z)-9,12-octadecadienoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and transesterification reactions.

    Biology: Investigated for its potential as a bioactive compound with antioxidant properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Used in the formulation of biodegradable surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of sucrose (Z,Z)-9,12-octadecadienoate involves its interaction with biological membranes due to its amphiphilic nature. The linoleic acid moiety can integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, the compound may act as an antioxidant by scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

  • Sucrose monolaurate
  • Sucrose monostearate
  • Sucrose palmitate

Comparison

Sucrose (Z,Z)-9,12-octadecadienoate is unique due to the presence of conjugated double bonds in the linoleic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other sucrose esters. For instance, sucrose monolaurate and sucrose monostearate lack these double bonds, resulting in different physical and chemical properties.

Properties

CAS No.

31835-02-6

Molecular Formula

C30H52O12

Molecular Weight

604.7 g/mol

IUPAC Name

[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl (9Z,12Z)-octadeca-9,12-dienoate

InChI

InChI=1S/C30H52O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)39-20-30(28(38)25(35)22(19-32)41-30)42-29-27(37)26(36)24(34)21(18-31)40-29/h6-7,9-10,21-22,24-29,31-32,34-38H,2-5,8,11-20H2,1H3/b7-6-,10-9-/t21-,22-,24-,25-,26+,27-,28+,29-,30+/m1/s1

InChI Key

AUCZMVPHEMGJDJ-MVIOKFNFSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC1(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.